molecular formula C17H11Cl2N3O3 B10895941 (5Z)-5-{[(2,3-dichlorophenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{[(2,3-dichlorophenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10895941
M. Wt: 376.2 g/mol
InChI Key: UGOFIYYBVGMRDU-UHFFFAOYSA-N
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Description

5-[(Z)-1-(2,3-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinetrione core and a dichloroanilino group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(2,3-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multiple steps, starting with the preparation of the pyrimidinetrione core. This can be achieved through the condensation of urea with malonic acid derivatives under acidic conditions. The subsequent introduction of the dichloroanilino group is usually performed via a nucleophilic substitution reaction, where the aniline derivative reacts with the pyrimidinetrione intermediate in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(2,3-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the dichloroanilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

5-[(Z)-1-(2,3-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2,3-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Z)-1-(2,4-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE
  • 5-[(Z)-1-(2,5-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE

Uniqueness

The uniqueness of 5-[(Z)-1-(2,3-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE lies in its specific dichloroanilino substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H11Cl2N3O3

Molecular Weight

376.2 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)iminomethyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C17H11Cl2N3O3/c18-12-7-4-8-13(14(12)19)20-9-11-15(23)21-17(25)22(16(11)24)10-5-2-1-3-6-10/h1-9,24H,(H,21,23,25)

InChI Key

UGOFIYYBVGMRDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

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